molecular formula C20H24INO6 B4039342 N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid

Cat. No.: B4039342
M. Wt: 501.3 g/mol
InChI Key: SYYXEWMWBOVANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine; oxalic acid is a complex organic compound with a molecular formula of C18H23INO2. This compound is known for its unique structure, which includes an iodophenoxy group and an ethoxy chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine is used in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate cellular processes and molecular interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine typically involves multiple steps. One common method includes the reaction of 4-iodophenol with ethylene oxide to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with N-benzyl-N-methylethanamine under specific conditions to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a simpler hydrocarbon structure. Substitution reactions can result in a wide range of products, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Known for its hallucinogenic properties.

    N-benzyl-2-[2-(4-chlorophenoxy)ethoxy]-N-methylethanamine: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine is unique due to its iodophenoxy group, which imparts distinct chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO2.C2H2O4/c1-20(15-16-5-3-2-4-6-16)11-12-21-13-14-22-18-9-7-17(19)8-10-18;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYXEWMWBOVANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOC1=CC=C(C=C1)I)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.